4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-19-6-8-20(9-7-19)23(28-16-14-27(5)15-17-28)18-26-24(29)21-10-12-22(13-11-21)25(2,3)4/h6-13,23H,14-18H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFNSSWXMFKWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tert-butyl group and the methylphenyl group, followed by the introduction of the methylpiperazinyl group. Common reagents used in these reactions include tert-butyl chloride, methylphenyl bromide, and methylpiperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common. Purification of the final product is typically achieved through techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (IC50: 19,952.62)
- Key Difference : Methoxy group replaces tert-butyl at the benzamide 4-position.
- Impact : The tert-butyl group in the target compound confers significantly higher lipophilicity, which correlates with improved membrane permeability and binding affinity. The methoxy analogue’s 100-fold lower potency (higher IC50) underscores the importance of the tert-butyl group for activity [14].
4-tert-butyl-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide (Compound 4)
- Key Difference: Quinoline core replaces the ethyl linker and 4-methylphenyl group.
- Impact: The quinoline derivative exhibits antifungal activity against Candida biofilms (BEC50: 2.5–5 µM), suggesting that the benzamide-tert-butyl-piperazine motif retains efficacy across diverse scaffolds [3].
Linker and Piperazine Modifications
2-Ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide (IC50: 316.23)
- Key Differences :
- Cyclohexyl linker replaces the ethyl group.
- Isopropyl substituent on piperazine instead of methyl.
- Impact : The cyclohexyl linker and bulkier isopropyl group enhance potency (lower IC50), highlighting the role of steric and conformational factors in target binding [14].
4-tert-butyl-N-(4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl)benzamide (Compound 3)
- Key Difference : Piperidine replaces piperazine.
- Impact : Piperazine derivatives (e.g., Compound 4) show superior antifungal activity compared to piperidine analogues, likely due to improved hydrogen-bonding capacity [3].
Functional Group Replacements
SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone)
- Key Difference : Pyrazole ring replaces the ethyl-piperazine linker.
- Impact : Retains the tert-butyl-benzamide motif but demonstrates distinct SAR, emphasizing the ethyl-piperazine linker’s role in optimizing spatial orientation for target interaction [1].
Q & A
Q. What are the optimal synthetic routes for 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can purity be ensured?
The synthesis typically involves a multi-step process:
- Step 1 : React 4-tert-butylbenzoyl chloride with a substituted ethylamine intermediate (e.g., 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
Q. How is the molecular structure of this compound validated?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of tert-butyl (δ ~1.3 ppm), benzamide carbonyl (δ ~167 ppm), and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z calculated for CHNO: 391.26) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1650 cm) and N-H bend (~1550 cm) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Receptor Binding Assays : Screen for affinity toward serotonin or dopamine receptors due to the 4-methylpiperazine moiety, a common pharmacophore in CNS-targeting drugs .
- In Vitro Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cell lines to evaluate IC values .
- Solubility Testing : Measure solubility in DMSO (commonly >10 mM) and PBS (<0.1 mM) to guide formulation .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Parameter Optimization : Systematically vary temperature (0–25°C), solvent (DMF vs. dichloromethane), and stoichiometry (1.2–1.5 equivalents of acyl chloride) .
- Continuous Flow Chemistry : Implement microreactors to enhance mixing and reduce side reactions during amide bond formation .
- Catalysis : Explore coupling agents like HATU or EDC/HOBt for improved efficiency in polar aprotic solvents .
Q. What strategies resolve contradictions in solubility and bioavailability data?
- Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide or piperazine moieties .
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vivo studies .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Piperazine Modifications : Replace 4-methylpiperazine with morpholine or thiomorpholine to alter lipophilicity and receptor selectivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to enhance metabolic stability .
- Stereochemistry : Synthesize enantiomers via chiral HPLC separation and compare bioactivity .
Q. What advanced analytical methods validate compound stability under physiological conditions?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to monitor degradation in simulated gastric fluid (pH 2.0) .
- LC-MS/MS : Quantify metabolites in plasma samples after intravenous administration in rodent models .
- DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
Q. How do computational methods support mechanistic studies of this compound?
- Molecular Docking : Use AutoDock Vina to predict binding modes to dopamine D receptors (PDB ID: 6CM4) .
- MD Simulations : Run 100-ns simulations in GROMACS to analyze piperazine flexibility and solvent interactions .
- QSAR Modeling : Train models with RDKit descriptors to correlate substituent electronegativity with IC values .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and radioligands (e.g., -spiperone for D receptors) .
- Control Compounds : Include reference drugs (e.g., haloperidol) to calibrate inter-lab variability .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. Why do solubility values vary across studies, and how can this be mitigated?
- Crystallinity Differences : Characterize polymorphs via X-ray diffraction (XRD) and prioritize the most stable form .
- Particle Size Reduction : Use ball milling or nano-precipitation to increase surface area and dissolution rates .
- Documentation : Report solvent purity, temperature, and agitation methods in all publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
